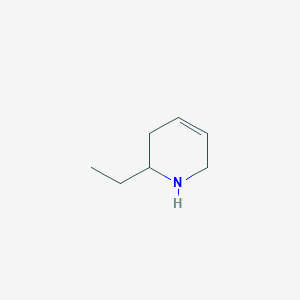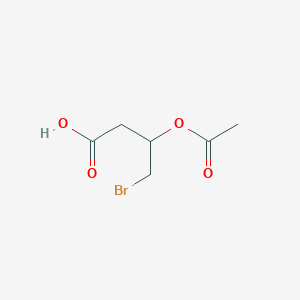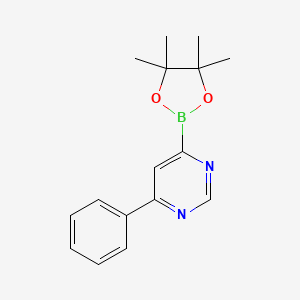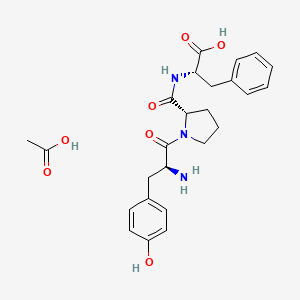
5SK2KC2Yva
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5SK2KC2Yva” is a bicyclic compound with the molecular formula C10H15N3OS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “5SK2KC2Yva” involves multiple steps, starting with the preparation of the bicyclic core structure. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. The process may involve:
Cyclization reactions: to form the bicyclic core.
Amination reactions: to introduce the amino groups.
Purification steps: to isolate the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: “5SK2KC2Yva” undergoes various chemical reactions, including:
Oxidation reactions: where the compound reacts with oxidizing agents to form oxidized derivatives.
Reduction reactions: involving reducing agents to yield reduced forms of the compound.
Substitution reactions: where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reactions: may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
“5SK2KC2Yva” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of “5SK2KC2Yva” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: and modulating their activity.
Interfering with cellular signaling pathways: to alter cellular functions.
Inducing or inhibiting gene expression: to produce specific biological effects
Vergleich Mit ähnlichen Verbindungen
2-amino-6-(propylamino)-5,6-dihydrobenzo(d): Shares a similar bicyclic structure.
Other bicyclic compounds: with similar functional groups and properties.
Uniqueness: Its unique structural features make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2204518-89-6 |
|---|---|
Molekularformel |
C10H15N3OS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
(6S)-2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13)/t6-/m0/s1 |
InChI-Schlüssel |
ZOCPEKBIHMIJSC-LURJTMIESA-N |
Isomerische SMILES |
CCCN[C@H]1CCC2=C(C1=O)SC(=N2)N |
Kanonische SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B14769209.png)
